molecular formula C36H50N2O13S B1257446 Codeine sulfate trihydrate CAS No. 6854-40-6

Codeine sulfate trihydrate

Cat. No.: B1257446
CAS No.: 6854-40-6
M. Wt: 750.9 g/mol
InChI Key: BOLDZXRCJAJADM-AAXBYHQXSA-N
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Description

Codeine sulfate: is an opioid analgesic used to treat mild to moderately severe pain. It is derived from the opium poppy, Papaver somniferum, and is a prodrug of morphine. Codeine sulfate is commonly used for its analgesic, antitussive (cough suppressant), and antidiarrheal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Codeine sulfate is typically synthesized from morphine through a methylation process. The reaction involves treating morphine with a methylating agent such as trimethyl phenyl ammonium chloride in the presence of an alkali metal carbonate and a hydrocarbon solvent at temperatures ranging from 40°C to 120°C .

Industrial Production Methods: In industrial settings, codeine is often produced by methylating the phenolic hydroxyl group of morphine using agents like dimethyl sulfate or methyl chloride. The process is carried out in the presence of a base such as aqueous sodium hydroxide or alcoholic sodium ethoxide .

Chemical Reactions Analysis

Types of Reactions: Codeine sulfate undergoes various chemical reactions, including:

    Oxidation: Codeine can be oxidized to form codeinone.

    Reduction: Codeine can be reduced to form dihydrocodeine.

    Substitution: Codeine can undergo substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like methyl iodide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Codeinone

    Reduction: Dihydrocodeine

    Substitution: Various substituted codeine derivatives

Comparison with Similar Compounds

    Morphine: A more potent opioid analgesic with a higher risk of addiction and side effects.

    Hydrocodone: Similar to codeine but more potent and often used in combination with acetaminophen.

    Oxycodone: Another potent opioid analgesic with a higher potential for abuse.

Uniqueness: Codeine sulfate is unique in its relatively mild potency compared to other opioids, making it suitable for treating mild to moderate pain with a lower risk of severe side effects. Its ability to be metabolized into morphine allows for effective pain relief while maintaining a safer profile for patients .

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;sulfuric acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H21NO3.H2O4S.3H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4;;;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;(H2,1,2,3,4);3*1H2/t2*11-,12+,13-,17-,18-;;;;/m00..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLDZXRCJAJADM-AAXBYHQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N2O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218658
Record name Codeine sulfate trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

750.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6854-40-6, 1420-53-7
Record name Codeine sulfate trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006854406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Codeine sulfate trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Codeine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol;sulfuric acid;trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CODEINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11QV9BS0CB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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